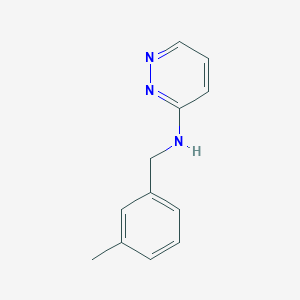

n-(3-Methylbenzyl)pyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-[(3-methylphenyl)methyl]pyridazin-3-amine |

InChI |

InChI=1S/C12H13N3/c1-10-4-2-5-11(8-10)9-13-12-6-3-7-14-15-12/h2-8H,9H2,1H3,(H,13,15) |

InChI Key |

LDKOJOAHPXILGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2=NN=CC=C2 |

Origin of Product |

United States |

Biological Activity Spectrum and in Vitro Pharmacological Evaluation of N 3 Methylbenzyl Pyridazin 3 Amine

Enzyme Inhibition Studies

The inherent chemical properties of the pyridazine (B1198779) nucleus make it a valuable pharmacophore in the design of various enzyme inhibitors.

Kinase Inhibition Profiles (e.g., VEGFR-2, Glycogen Synthase Kinase 3)

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several studies have highlighted the potential of pyridazine and its derivatives as VEGFR-2 inhibitors. For instance, a series of novel 3-cyano-6-naphthylpyridine derivatives demonstrated selective VEGFR-2 inhibition at nanomolar concentrations, leading to potent cytotoxic effects on cancer cells. In a separate study, a pyridine (B92270) derivative, identified as compound 10 , exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.12 µM against VEGFR-2, a potency comparable to the established multi-kinase inhibitor, Sorafenib (IC₅₀ = 0.10 µM).

Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase, is implicated in the pathophysiology of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers. The imidazo[1,2-b]pyridazine (B131497) scaffold has emerged as a promising template for the development of potent GSK-3β inhibitors. Structure-activity relationship (SAR) studies of these derivatives have led to the identification of compounds with significant in vivo efficacy, demonstrating the ability to reduce the hyperphosphorylation of tau protein in a transgenic mouse model of Alzheimer's disease. Furthermore, researchers have identified 5-aryl-pyrazolo[3,4-b]pyridazines as potent inhibitors of GSK-3.

| Compound Class | Target Kinase | Key Findings | Reference(s) |

| Pyridine Derivatives | VEGFR-2 | IC₅₀ values in the low micromolar to nanomolar range, comparable to Sorafenib. | |

| Imidazo[1,2-b]pyridazines | GSK-3β | Potent inhibitors with demonstrated in vivo activity in Alzheimer's models. | |

| 5-Aryl-pyrazolo[3,4-b]pyridazines | GSK-3 | Potent inhibition with IC₅₀ values reported to be less than 22 nM. |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. Research into pyridazinone derivatives has revealed their potential as selective MAO inhibitors. A notable study on a series of pyridazinobenzylpiperidine derivatives found that many of these compounds were selective inhibitors of MAO-B. For example, compound S5 from this series displayed a potent MAO-B inhibitory activity with an IC₅₀ of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. Similarly, 5H-indeno[1,2-c]pyridazines have been reported as potent and reversible MAO-B inhibitors with minimal activity against MAO-A.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) | Reference(s) |

| Pyridazinobenzylpiperidine Derivatives | MAO-B | 0.203 (for compound S5) | 19.04 | |

| Pyridazinobenzylpiperidine Derivatives | MAO-A | 3.691 (for compound S15) | - | |

| 5H-indeno[1,2-c]pyridazines | MAO-B | Potent inhibition | High selectivity |

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Pyridazinone derivatives have been investigated as potential COX inhibitors, with a particular focus on selective COX-2 inhibition to minimize gastrointestinal side effects associated with non-selective NSAIDs. Studies have described the synthesis of 3-O-substituted benzyl (B1604629) pyridazinone derivatives with in vitro selectivity for COX-2. Other research has focused on developing novel pyridazine-based compounds that exhibit superior COX-2 inhibition compared to the standard drug, celecoxib. Additionally, dihydropyrazole derivatives incorporating a sulfonamide moiety have been designed and shown to be potent and selective inhibitors of COX-2.

Glycosidase and Amylase Enzyme Inhibition

The inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract, is an established therapeutic strategy for managing type 2 diabetes. Several studies have explored the potential of pyridazine derivatives as inhibitors of these enzymes. Research has shown that certain pyridazine derivatives can potently inhibit both α-glucosidase and α-amylase, with some compounds exhibiting IC₅₀ values that are comparable or even superior to the clinically used drug, acarbose. The broad class of heterocyclic compounds, which includes pyridazines, is recognized as a promising source for the development of new anti-diabetic agents targeting these enzymes.

Other Enzyme Targets (e.g., Acetylcholinesterase, Carbonic Anhydrase II, Topoisomerase I, PtpB)

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The pyridazine scaffold has been utilized to develop potent AChE inhibitors. A notable example is the compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine , which demonstrated high potency with an IC₅₀ value of 0.12 µM against AChE.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibitors are used as diuretics and in the treatment of glaucoma. Pyrazole[3,4-d]pyridazine derivatives have been identified as effective inhibitors of human carbonic anhydrase isoforms I and II. Furthermore, sulfonamides that incorporate pyridazinecarboxamide moieties have been shown to be isoform-selective CA inhibitors. More recently, a series of novel phenylpyridazine-tethered sulfonamides were designed as selective inhibitors of carbonic anhydrase II, with one compound, 7c , exhibiting a remarkable IC₅₀ of 0.63 nM.

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. While specific data for N-(3-Methylbenzyl)pyridazin-3-amine is lacking, the pyridazine moiety has been incorporated into the design of novel bacterial topoisomerase inhibitors (NBTIs). However, a potential liability of this scaffold is its susceptibility to metabolism by aldehyde oxidase in humans. Separately, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit topoisomerase I/IIα.

PtpB Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. A series of novel pyridazine analogues have been identified as reversible and non-competitive inhibitors of PTP1B, with potencies in the low micromolar range.

Antiproliferative and Cytotoxic Activity Assessment in Cancer Cell Lines

The pyridazine ring is a common feature in many compounds with demonstrated anticancer properties. While the cytotoxic profile of this compound has not been specifically determined, numerous studies on related derivatives provide insights into the potential antiproliferative activity of this class of compounds.

Various novel pyridazine derivatives have been synthesized and evaluated against a panel of human cancer cell lines, including breast carcinoma (MCF-7), liver cancer (HEPG2), and colon cancer (HCT), with several compounds demonstrating significant cytotoxic activity. In a different approach, phosphoryl-substituted steroidal pyridazines were developed as potent inhibitors of the estrogen receptor alpha (ERα) and showed promising antiproliferative effects in hormone-dependent breast cancer cells.

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Novel Pyridazine Derivatives | MCF-7, HEPG2, HCT | Several compounds exhibited significant cytotoxic activity. | |

| Phosphoryl-Substituted Steroidal Pyridazines | Hormone-Dependent Breast Cancer Cells | Acted as potent ERα inhibitors with antiproliferative effects. | |

| Dihydropyrazole Derivatives | SW620 (Colon Cancer) | Compound 4b showed an IC₅₀ of 0.86 µM. | |

| Acridine–Thiosemicarbazone Derivatives | Various Cancer Cell Lines | Displayed antiproliferative activity and inhibited Topoisomerase IIα. | |

| 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives | NCI-60 Cell Line Panel | Four compounds showed cytotoxicity at micromolar concentrations. |

In Vitro Cell-Based Assays against Diverse Cancer Models

The pyridazine scaffold is a central component in many compounds designed for anticancer activity. nih.govcapes.gov.br Research has demonstrated that pyridazine derivatives can induce cytotoxic effects across a range of human tumor cell lines. For instance, some bis-pyridazinone compounds have shown selective anticancer activity, with one being particularly active against the non-small cell lung cancer cell line HOP 92. mdpi.com

Studies on 3,6-disubstituted pyridazine derivatives have reported significant growth inhibition against various cancer cell lines, including those for breast, colon, prostate, and liver cancers. acs.org In a notable study, certain pyridazine-containing compounds targeting the VEGFR kinase demonstrated cytotoxic activity on the HCT-116 colon cancer cell line that was comparable to the established drug imatinib. jst.go.jp A separate series of novel pyridazine derivatives showed promising antiproliferative action against breast cancer cell lines, further underscoring the potential of this chemical class in oncology. acs.org

Concentration-Dependent Activity (IC50 Determinations)

The anticancer potential of pyridazine derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which measures the dose required to inhibit tumor cell proliferation by 50%. Research has established IC50 values for several pyridazine analogs against various cancer cell lines, highlighting their potency.

For example, a series of novel pyridazine-acetohydrazide hybrids were evaluated for their cytotoxic activity. jst.go.jp One compound in this series, featuring an aminophenyl-3-chloropropanamide moiety, was identified as the most active against the MCF-7 breast cancer cell line with an IC50 of 21.2 µM. jst.go.jp In another study, a different pyridazine derivative showed even greater potency against HCT-116 colon cancer cells, with an IC50 value lower than that of the reference drug, imatinib. jst.go.jp

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

| Compound Type | Cancer Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Pyridazine-acetohydrazide hybrid | MCF-7 (Breast) | 21.2 | jst.go.jp |

| 6-substituted Pyridazine derivative | HCT-116 (Colon) | 30.3 | jst.go.jp |

| Bis-pyridazinone I | HOP 92 (Non-small cell lung) | 51.45 (Growth Inhibition) | mdpi.com |

Antimicrobial Activity Investigations

The pyridazine nucleus is a key feature in many compounds developed for their antimicrobial properties. bibliomed.org Derivatives have been synthesized and evaluated against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi and mycobacteria. rjptonline.orgnih.gov

Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli)

Numerous studies confirm the potential of pyridazine derivatives as antibacterial agents. nih.gov Synthesized compounds have been screened against common pathogens like Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govnih.gov

In one study, newly synthesized pyridazine derivatives showed potent antibacterial activity, with chloro-substituted derivatives exhibiting minimum inhibitory concentrations (MICs) ranging from 0.892 to 3.744 µg/mL against E. coli and P. aeruginosa, which was lower than the reference antibiotic chloramphenicol. researchgate.net Other research has highlighted hydrazone derivatives of pyridazine as having significant biological activity against both S. aureus and E. coli. nih.gov The broad antibacterial action suggests that the pyridazine scaffold is a promising backbone for the development of new antibiotics. researchgate.netnih.gov

Table 2: Antibacterial Activity of Selected Pyridazine Derivatives

| Compound Type | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Chloro-substituted Pyridazine | E. coli | 0.892 - 3.744 | researchgate.net |

| Chloro-substituted Pyridazine | P. aeruginosa | 0.892 - 3.744 | researchgate.net |

| Ursolic Acid (for comparison) | S. aureus | 39 | frontiersin.org |

Antifungal and Antimycobacterial Potency

The biological activity of pyridazine derivatives extends to antifungal and antimycobacterial applications. Fused pyridazine compounds, such as imidazo[1,2-b]pyridazine derivatives, have been synthesized and tested against various phytopathogenic fungi. rjptonline.org

Furthermore, certain pyridopyridazin-4(3H)-one derivatives, which contain a core structure related to pyridazine, have demonstrated significant antimycobacterial activity. nih.gov Specifically, compounds featuring a 4-benzylpiperazin-1-yl or 4-benzylpiperidin-1-yl substitution were identified as having the highest potency in these studies. nih.gov The structural similarities between these active antimycobacterial agents and this compound suggest a potential for similar activity.

Antiviral Activity Evaluation (e.g., SARS-CoV-2, ZIKV)

The search for effective antiviral agents has led researchers to explore various heterocyclic compounds, with pyridazine derivatives showing promise against several viruses. researchgate.netnih.gov This includes activity against RNA viruses like SARS-CoV-2 and Zika virus (ZIKV).

For SARS-CoV-2, the main protease (Mpro) is a critical enzyme for viral replication and a key target for antiviral drugs. nih.gov While direct tests on this compound are not available, related heterocyclic compounds have been investigated. Pyrazine-based molecules, which share the diazine ring system with pyridazine, have shown significant potency against the SARS-CoV-2 virus in screening assays. mdpi.com

Regarding the Zika virus, a flavivirus that can cause severe neurological disorders, several pyridazine-related scaffolds have been evaluated as potential inhibitors. nih.govmdpi.com Fused heterocyclic systems like pyrazolo[3,4-d]pyridazine-7-ones were synthesized and screened for their ability to interfere with ZIKV infection in cell-based assays. nih.gov Some of these compounds showed significant inhibition of the virus with a good selectivity index. nih.gov One compound, in particular, demonstrated notable anti-ZIKV activity with a half-maximal effective concentration (EC50) of 25.6 µM. nih.gov These findings indicate that the broader class of pyridazine-containing molecules is a viable starting point for the discovery of anti-ZIKV agents. nih.govmdpi.comfrontiersin.org

Neurological Activity Assessments (e.g., Anticonvulsant Activity)

The pyridazine framework is present in compounds with a range of central nervous system activities, including anticonvulsant effects. rjptonline.orgnih.gov The structural features of this compound are particularly relevant in this context.

A study on synthetic macamides, specifically N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide , which are structurally very similar to the target compound (differing by a methoxy (B1213986) vs. methyl group on the benzyl ring), demonstrated notable anticonvulsant effects in an in vivo rat model. nih.gov This suggests that the N-(3-alkylbenzyl) moiety may be crucial for this neurological activity. nih.gov

Furthermore, other research into benzylpyridazine derivatives has identified compounds with potent anticonvulsant properties. A study of 3-substituted pyridazines and fused triazolopyridazines found several derivatives with oral ED50 values in mice ranging from 6.2 to 22.0 mg/kg in the maximal electroshock (MES) seizure test. nih.gov One highly active compound, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine, was also protective in chemically induced seizure models, suggesting interactions with GABAergic and glycinergic systems. nih.gov Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were also found to be highly potent in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. ajol.info

Mechanistic Investigations and Target Elucidation of N 3 Methylbenzyl Pyridazin 3 Amine

Elucidation of Molecular Mechanisms of Action

Interaction with Specific Biological Targets (Enzymes, Receptors, Pathways)

The pyridazine (B1198779) structure is a key feature in a variety of pharmacologically active agents, particularly as an inhibitor of protein kinases. For instance, certain N-substituted pyridazine carboxamide derivatives have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov These inhibitors function by targeting the pseudokinase domain of TYK2, thereby modulating pro-inflammatory cytokine signaling pathways. nih.gov Given the structural similarities, it is plausible that N-(3-Methylbenzyl)pyridazin-3-amine could exhibit inhibitory activity against members of the kinase family.

Furthermore, research on related compounds like N-benzyl-6-chloro-N-methylpyridazin-3-amine indicates potential for anticancer and antimicrobial activities, suggesting interactions with enzymes and pathways critical for cell proliferation and survival. Other pyridazinone derivatives have been investigated for vasorelaxant effects, with docking studies suggesting they may target the inositol (B14025) 1,4,5-triphosphate (IP3) receptor, a key component in calcium signaling. nih.gov The N-(3-Methylbenzyl) moiety of the title compound would influence lipophilicity and steric profile, which are critical factors for binding to specific receptor or enzyme active sites.

Modulation of Cellular Signaling Cascades

By targeting upstream proteins like kinases or receptors, pyridazine compounds can modulate entire cellular signaling cascades. Inhibition of a kinase like TYK2, for example, can disrupt the STAT (Signal Transducer and Activator of Transcription) phosphorylation cascade, which is crucial for immune and inflammatory responses. nih.gov If this compound were to act on such a target, it would consequently interfere with the downstream signaling events.

Similarly, if the compound interacts with receptors like the IP3 receptor, it could modulate intracellular calcium levels, a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. nih.gov Preliminary studies on N-benzyl-6-chloro-N-methylpyridazin-3-amine suggest a potential to induce apoptosis and cell cycle arrest in cancer cells, pointing to modulation of pathways that control cell fate and division.

Binding Affinity Determinations

As of now, specific binding affinity data for this compound have not been published in peer-reviewed literature. Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical measure of a compound's potency towards a specific biological target. For context, the table below presents binding affinity data for other pyridazine derivatives against their respective targets, illustrating the range of potencies that have been achieved within this class of compounds.

| Compound | Target | Binding Affinity (IC50/Ki) |

|---|---|---|

| Pyridazine Derivative 24 | TYK2 (STAT3 phosphorylation) | IC50 = 43 nM |

| Pyridazinone Derivative 5b | VEGFR-2 Kinase | 92.2% Inhibition @ 10 µM |

| Hydralazine (related diazine) | IP3 Receptor (in silico) | Binding Energy: -29.92 kcal/mol |

This table shows data for related pyridazine compounds to provide context and is not data for this compound. nih.govnih.govorgsyn.org

Mechanistic Studies of Pyridazine Formation Reactions

The synthesis of the pyridazine core can be achieved through various established chemical reactions. mdpi.com The most common methods involve the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or cycloaddition reactions. mdpi.com The specific synthesis of this compound would involve the initial formation of the 3-aminopyridazine (B1208633) core, followed by the attachment of the 3-methylbenzyl group.

A highly plausible and controlled method for synthesizing this compound is through reductive amination. This common and efficient reaction involves the coupling of 3-aminopyridazine with 3-methylbenzaldehyde (B113406) in the presence of a reducing agent. masterorganicchemistry.com

Analysis of Reaction Intermediates

The mechanism of reductive amination proceeds through distinct, well-characterized intermediates. masterorganicchemistry.com

Imine Formation: The initial step is the reaction between the primary amine of 3-aminopyridazine and the carbonyl group of 3-methylbenzaldehyde. This acid- or base-catalyzed reaction forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base, also known as an imine.

Iminium Ion Formation: Under mildly acidic conditions, the nitrogen of the imine can be protonated to form a positively charged iminium ion. This intermediate is highly electrophilic and more susceptible to reduction than the neutral imine. masterorganicchemistry.com

Another general pathway for forming the pyridazine ring itself involves the reaction of 1,4-dicarbonyls with hydrazine. The mechanism proceeds via the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring. liberty.edu In cycloaddition strategies, such as the inverse-electron-demand Diels-Alder reaction, a bicyclic adduct is formed as a transient intermediate, which then undergoes a retro-Diels-Alder reaction, typically losing a molecule of nitrogen gas to form the stable aromatic pyridazine ring. rsc.org

Catalytic Cycle Delineation

While reductive amination is often stoichiometric, catalytic versions exist. However, in the context of a standard laboratory synthesis using a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the process is a sequential reaction rather than a true catalytic cycle. masterorganicchemistry.com

The reaction sequence is as follows:

Formation of the imine/iminium ion from 3-aminopyridazine and 3-methylbenzaldehyde.

Hydride transfer from the reducing agent (e.g., NaBH₃CN) to the electrophilic carbon of the iminium ion. This is the reduction step and is typically irreversible.

The result is the formation of the final product, this compound. The reducing agent is consumed in the process.

For syntheses involving metal catalysis, such as palladium-catalyzed cross-coupling reactions to form substituted pyridazines, a more complex catalytic cycle is involved. mdpi.comliberty.edu This typically includes steps of oxidative addition, transmetalation, and reductive elimination, allowing for the formation of C-C or C-N bonds on a pre-formed pyridazine ring. For example, 3-chloropyridazine (B74176) could be coupled with 3-methylbenzylamine (B90883) in a Buchwald-Hartwig amination reaction, which would involve a Pd(0)/Pd(II) catalytic cycle.

Identification of Off-Target Interactions

The comprehensive assessment of a compound's selectivity is a critical component of its pharmacological profiling. While this compound has been investigated for its primary mechanism of action, a thorough understanding of its potential interactions with unintended biological targets is essential for a complete characterization. The identification of off-target interactions provides valuable insights into potential secondary pharmacology and can help to anticipate and mitigate undesirable effects.

The pyridazine scaffold, a core structural element of this compound, is present in a number of biologically active compounds with a wide array of pharmacological activities. nih.govnih.govpatsnap.com This diverse activity profile across the chemical class underscores the potential for pyridazine-based molecules to interact with multiple biological targets. The specific substitution pattern on the pyridazine ring plays a crucial role in determining the target specificity and the off-target interaction profile of a given compound.

For instance, studies on a series of 3-aminopyridazine derivatives have suggested that substitutions at different positions on the pyridazine ring can modulate their interaction with various receptors. In one such series, serotonergic activity was found to be primarily associated with the nature of the substituent at the 4-position of the pyridazine ring. In contrast, dopaminergic activity appeared to be more dependent on the presence of a para-hydroxylated aryl group at the 6-position.

Furthermore, the development of kinase inhibitors has seen the utilization of pyridazine and related heterocyclic scaffolds. In some instances, early lead compounds based on a pyrazolopyridazine core demonstrated inhibitory activity against cyclin-dependent kinases (CDK-2/CDK-4), highlighting the potential for this chemical class to interact with ATP-binding sites of kinases.

While specific off-target screening data for this compound is not extensively available in the public domain, the known pharmacology of structurally related compounds can inform a predictive assessment of its potential off-target liabilities. Marketed drugs containing the 3-aminopyridazine core, such as the TYK2 inhibitor deucravacitinib, have demonstrated that high selectivity can be achieved through strategic design. nih.govpatsnap.com Deucravacitinib's selectivity for TYK2 over other Janus kinases (JAKs) is attributed to its unique allosteric binding to the regulatory pseudokinase domain, thereby avoiding the highly conserved ATP-binding site targeted by many other kinase inhibitors. nih.gov This illustrates that the pyridazine core itself does not inherently confer broad kinase inhibitory activity.

Conversely, the historical antidepressant minaprine (B1677143), also a 3-aminopyridazine derivative, was shown to possess a complex pharmacological profile that included interactions with the serotonergic and dopaminergic systems. nih.govnih.gov Specifically, minaprine was found to act as an antagonist at certain serotonergic receptors. nih.gov This precedent suggests that this compound could potentially interact with monoamine neurotransmitter systems.

Another marketed pyridazine-containing drug, relugolix, functions as a selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. nih.govnih.gov Its favorable cardiovascular safety profile compared to other GnRH agonists suggests a high degree of selectivity for its primary target. nih.gov

A comprehensive off-target screening campaign for this compound would typically involve a panel of assays covering a broad range of protein classes known to be frequent sources of off-target effects. This would include, but not be limited to, a diverse kinase panel, a battery of G-protein coupled receptor (GPCR) binding assays (particularly those for biogenic amines), ion channel assays (including the hERG channel), and nuclear receptor binding assays. The data generated from such a panel would be instrumental in constructing a detailed selectivity profile.

In the absence of direct experimental data for this compound, a summary of potential off-target classes, based on the broader pharmacology of the pyridazine chemical class, can be compiled.

Table 1: Potential Off-Target Classes for Pyridazine-Based Compounds

| Target Class | Example(s) | Rationale for Potential Interaction |

| Kinases | Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs) | The pyridazine scaffold is present in known kinase inhibitors. Interaction is dependent on the specific substitution pattern and binding mode. |

| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors, Dopamine Receptors, Gonadotropin-Releasing Hormone (GnRH) Receptor | Precedent from clinically evaluated 3-aminopyridazine derivatives like minaprine and relugolix. |

| Ion Channels | hERG Potassium Channel | A common off-target for many small molecule drugs; assessment is a standard part of safety pharmacology. |

Structure Activity Relationship Sar and Lead Optimization Studies for N 3 Methylbenzyl Pyridazin 3 Amine Analogues

Impact of Substituents on Biological Activity

The biological activity of N-(3-Methylbenzyl)pyridazin-3-amine analogues can be significantly influenced by the nature and position of substituents on both the benzyl (B1604629) and pyridazine (B1198779) moieties.

The benzyl group of this compound plays a critical role in its interaction with biological targets. Modifications to this part of the molecule can lead to significant changes in potency and selectivity.

Research on related N-benzyl pyridinium-curcumin derivatives as acetylcholinesterase (AChE) inhibitors has shown that the substitution pattern on the benzyl ring is a key determinant of activity. For instance, an unsubstituted benzyl moiety in one of the most potent compounds in the series (compound 7f ) resulted in an IC50 value of 7.5 ± 0.19 nM against AChE, which was more potent than the reference drugs tacrine (B349632) and donepezil. nih.gov The introduction of a small substituent like fluorine (compound 7g ) maintained high potency (IC50 = 16 ± 0.18 nM), suggesting that the size of the substituent is a critical factor. nih.gov In contrast, bulkier groups such as nitro, bromo, and methyl led to a decrease in anti-AChE activity, with IC50 values ranging from 0.22 to 1.5 µM. nih.gov This suggests that a smaller, appropriately substituted benzyl ring is preferred for optimal interaction with the catalytic active site (CAS) of AChE. nih.gov

In a different series of pyridazinobenzylpiperidine derivatives evaluated as monoamine oxidase B (MAO-B) inhibitors, the position of substituents on the benzyl ring was found to be crucial. A chloro substituent at the 3-position (compound S5 ) resulted in the most potent MAO-B inhibition with an IC50 value of 0.203 μM. nih.gov The order of potency for substituents at the 3-position was found to be -Cl > -OCH3 > -F > -CN > -CH3 > -Br. nih.gov Substitutions at the 2- and 4-positions generally led to lower MAO-B inhibition, with the exception of a 2-cyano group (compound S16 ). nih.gov Furthermore, the presence of two or more substituents on the benzyl ring resulted in decreased activity. nih.gov

The following table summarizes the impact of benzyl moiety modifications on the biological activity of related compounds:

| Compound ID | Scaffold | R (Benzyl Substituent) | Biological Target | Activity (IC50) | Reference |

| 7f | N-benzyl pyridinium-curcumin | H | AChE | 7.5 ± 0.19 nM | nih.gov |

| 7g | N-benzyl pyridinium-curcumin | 4-F | AChE | 16 ± 0.18 nM | nih.gov |

| - | N-benzyl pyridinium-curcumin | NO2, Br, CH3 | AChE | 0.22 - 1.5 µM | nih.gov |

| S5 | Pyridazinobenzylpiperidine | 3-Cl | MAO-B | 0.203 µM | nih.gov |

| - | Pyridazinobenzylpiperidine | 3-OCH3 | MAO-B | > 0.203 µM | nih.gov |

| - | Pyridazinobenzylpiperidine | 3-F | MAO-B | > 0.203 µM | nih.gov |

| - | Pyridazinobenzylpiperidine | 3-CN | MAO-B | > 0.203 µM | nih.gov |

| - | Pyridazinobenzylpiperidine | 3-CH3 | MAO-B | > 0.203 µM | nih.gov |

| - | Pyridazinobenzylpiperidine | 3-Br | MAO-B | > 0.203 µM | nih.gov |

| S16 | Pyridazinobenzylpiperidine | 2-CN | MAO-B | 0.979 µM | nih.gov |

Modifications to the pyridazine ring itself are also a key strategy in optimizing the biological activity of this class of compounds. The electronic properties and steric bulk of substituents can influence binding affinity and selectivity.

In a series of 3-aminopyridazine (B1208633) derivatives, it was found that the substituent at the 4-position of the pyridazine ring was a major determinant of serotonergic activity. nih.gov On the other hand, dopaminergic activity was more dependent on the presence of a para-hydroxylated aryl ring at the 6-position. nih.gov This highlights the potential to tune the pharmacological profile of these compounds by strategic substitution on the pyridazine core.

For a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives acting as AChE inhibitors, the introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for both AChE inhibitory activity and selectivity against butyrylcholinesterase (BuChE). mdpi.com For example, compound 4c , with a methyl group at the 5-position, showed an IC50 of 21 nM for AChE and was 100-fold more selective for human AChE over BuChE compared to the reference compound tacrine. mdpi.com

The following table illustrates the effect of pyridazine ring substitutions on biological activity:

| Compound ID | Scaffold | Pyridazine Substituents | Biological Target | Activity (IC50) | Selectivity (hBuChE/hAChE) | Reference |

| 1 | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | 6-phenyl | AChE | - | - | mdpi.com |

| 4c | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | 5-methyl, 6-phenyl | AChE | 21 nM | 24 | mdpi.com |

| 4g | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | Indenopyridazine | AChE | 10 nM | - | mdpi.com |

The introduction of additional heterocyclic rings to the this compound scaffold can significantly impact its pharmacological properties by providing additional points of interaction with the biological target.

In the development of TYK2 inhibitors based on an N-(methyl-d3)pyridazine-3-carboxamide skeleton, the replacement of a terminal triazole group with an amide allowed for the exploration of an unoccupied pocket in the enzyme's binding site. This modification led to the discovery of compound 30 , which demonstrated excellent inhibitory potency against STAT3 phosphorylation, superior to the positive control deucravacitinib. The benzenecarboxamide carbonyl group was found to form a hydrogen bond with Arg738, and a hydrophobic interaction of an alkyl group with nearby residues contributed to the improved potency. nih.gov

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of atoms and functional groups in a molecule, including positional isomerism and stereochemistry, can have a profound effect on its biological activity.

The importance of positional isomerism is highlighted in the study of pyridazinobenzylpiperidine derivatives as MAO-B inhibitors, where the position of a substituent on the benzyl ring dramatically influenced activity. As mentioned earlier, a chloro group at the 3-position was optimal, while substituents at the 2- and 4-positions were generally less effective. nih.gov

Stereochemistry is also a critical factor. In a study of nature-inspired 3-Br-acivicin isomers and their derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.com This suggests that the stereochemistry might be crucial for recognition by putative transporters, affecting the uptake of the compounds into the target cells. mdpi.com While the stereochemistry had a significant impact on the antimalarial activity for all subclasses of compounds, it only affected the target binding for two of the subclasses, indicating that stereoselective uptake may be a key determinant of the observed biological activity. mdpi.com

Design Principles for Enhanced Potency and Selectivity

The design of more potent and selective this compound analogues is guided by several key principles derived from SAR studies.

For AChE inhibitors based on a related scaffold, the introduction of a lipophilic environment at the C-5 position of the pyridazine ring and careful selection of substituents on the benzyl moiety are crucial for enhancing potency and selectivity. mdpi.com For MAO-B inhibitors, the 3-position of the benzyl ring appears to be the most favorable for substitution, with electron-withdrawing groups like chlorine enhancing activity. nih.gov

Selectivity is often achieved by exploiting differences in the binding sites of related targets. For example, in the development of TYK2 inhibitors, selectivity against other JAK family members was achieved by designing ligands that bind to the less conserved pseudokinase (JH2) domain. nih.gov

Rational Design Approaches for Lead Optimization

Rational design approaches, often aided by computational methods, are instrumental in the lead optimization of this compound analogues.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can guide the design of inhibitors that fit optimally into the binding site. For instance, in the development of TYK2 inhibitors, molecular docking studies were used to understand how the N-(methyl-d3)pyridazine-3-carboxamide skeleton interacts with the hinge region of the enzyme and how the introduction of a benzenecarboxamide carbonyl group could form a key hydrogen bond. nih.gov

Lead optimization also involves a multiparameter approach, where not only potency and selectivity are considered, but also pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example, in the development of TYK2 inhibitors, compound 24 was selected for further investigation not only due to its acceptable inhibition activity and selectivity but also its good stability in liver microsomal assays and reasonable pharmacokinetic exposures. nih.gov

Computational Chemistry and Cheminformatics Approaches in N 3 Methylbenzyl Pyridazin 3 Amine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule in the absence of environmental factors. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and predict a wide range of molecular attributes from the ground up.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridazine (B1198779) derivatives to determine their optimized geometries, including bond lengths and angles. researchgate.netresearchgate.net DFT calculations, often using the B3LYP functional, provide a detailed picture of the molecule's three-dimensional shape, which is crucial for understanding its reactivity and interactions. researchgate.net

Table 1: Predicted Geometrical Parameters of N-(3-Methylbenzyl)pyridazin-3-amine based on DFT studies of related compounds. Note: This data is illustrative and based on typical values found in related pyridazine structures.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Lengths (Å) | C=N (pyridazine) | 1.34 Å |

| N-N (pyridazine) | 1.33 Å | |

| C-C (pyridazine) | 1.40 Å | |

| C-N (amine) | 1.38 Å | |

| C-C (benzyl) | 1.39 Å | |

| **Bond Angles (°) ** | C-N-N (pyridazine) | 119° |

| N-N-C (pyridazine) | 120° | |

| C-C-N (pyridazine) | 123° | |

| C-NH-C | 125° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comaimspress.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.govnih.gov For pyridazine derivatives, the HOMO is often located on the pyridazine ring and the amine linker, while the LUMO may be distributed across the aromatic systems. researchgate.net DFT calculations for related compounds show that the energy gap can be used to understand charge transfer interactions within the molecule. aimspress.comnih.gov In this compound, FMO analysis would pinpoint the most probable sites for electron donation and acceptance, guiding the understanding of its reaction mechanisms.

Table 2: Representative FMO Properties for Pyridazine Derivatives. Note: Values are illustrative and sourced from computational studies on analogous structures.

| Parameter | Value (eV) | Implication for this compound |

| E(HOMO) | ~ -6.2 eV | Indicates electron-donating capability. |

| E(LUMO) | ~ -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Suggests high kinetic stability and moderate reactivity. irjweb.comaimspress.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecular surface. researchgate.netbhu.ac.in It is invaluable for predicting how a molecule will interact with other species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. aimspress.comnih.gov The MEP map uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow areas represent neutral or weakly interacting regions. bhu.ac.in

For this compound, an MEP analysis would be expected to show significant negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them likely sites for hydrogen bonding and coordination. researchgate.netnih.gov The hydrogen atom of the secondary amine linker would likely exhibit a region of positive potential. Such maps provide a qualitative prediction of the molecule's intermolecular interaction patterns. chemrxiv.orgscispace.com

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals from a DFT calculation into localized one-center (lone pairs) and two-center (bonds) units. uni-muenchen.deq-chem.com This method allows for the quantitative analysis of electron density sharing, atomic charges, and hybridization. q-chem.com NBO analysis can reveal hyperconjugative interactions, such as the donation of electron density from a filled donor orbital (like a lone pair or a sigma bond) to an empty acceptor orbital (like an antibonding σ* or π* orbital). wisc.edu The energy associated with these interactions (E2) quantifies their stabilizing effect on the molecule. wisc.edu

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to understand and predict ligand-protein interactions at the atomic level.

Ligand-Protein Interaction Profiling

Molecular docking simulations are used to generate a ligand-protein interaction profile, which details the specific non-covalent interactions that stabilize the binding complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov

In the context of this compound, docking studies would be performed against a specific protein target to hypothesize its binding mode and affinity. Research on structurally similar pyridazine-containing compounds has shown their ability to fit into the active sites of various enzymes and receptors. researchgate.netmdpi.com These studies typically reveal that the nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors, while the benzyl (B1604629) group engages in hydrophobic or π-stacking interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Phenylalanine. nih.gov The secondary amine linker can serve as both a hydrogen bond donor and acceptor. By profiling these potential interactions, researchers can prioritize compounds for synthesis and biological testing. nih.gov

Table 3: Common Ligand-Protein Interactions Observed in Docking Studies of Pyridazine Analogs. Note: This table summarizes typical interactions that could be expected for this compound.

| Interaction Type | Molecular Feature of Ligand | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond | Pyridazine Nitrogen Atoms | HIS, ASN, GLN, SER, THR |

| Hydrogen Bond | Amine N-H Group | ASP, GLU, Main Chain Carbonyl Oxygen |

| Hydrophobic | Benzyl Ring, Methyl Group | LEU, VAL, ILE, ALA, PHE, TRP |

| π-π Stacking | Pyridazine Ring, Benzyl Ring | PHE, TYR, TRP, HIS |

Prediction of Inhibitory Action against Target Enzymes

Computational methods are instrumental in predicting the potential of this compound and related compounds to act as enzyme inhibitors. nih.gov Through techniques like molecular docking, researchers can simulate the interaction between a ligand and a target protein's active site to estimate binding affinity and predict inhibitory activity. nih.gov While specific inhibitory data for this compound is not extensively documented in publicly available literature, studies on analogous pyridazine derivatives provide a strong indication of the compound's potential.

For instance, various pyridazine derivatives have been investigated for their inhibitory effects on a range of enzymes. These studies often report binding energies and inhibition constants, which are key metrics in assessing the potential of a compound as an inhibitor. For example, some 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1hpyrazole-1-carboxamides, which share a core heterocyclic structure, have shown significant binding affinities for monoamine oxidase (MAO) isoforms, with binding energies ranging from -6.39 to -8.76 kcal/mol. nih.gov Such findings for structurally related molecules suggest that this compound could also exhibit inhibitory activity against various enzymes, a hypothesis that warrants further computational and experimental validation.

Table 1: Predicted Inhibitory Action of Structurally Related Pyridazine Derivatives against Target Enzymes

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Reference |

| 5-Substituted Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1h-pyrazole-1-carboxamides | Monoamine Oxidase A (MAO-A) | -7.93 to -8.76 | 0.38 to 1.54 | nih.gov |

| 5-Substituted Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1h-pyrazole-1-carboxamides | Monoamine Oxidase B (MAO-B) | -6.39 to -8.51 | 0.57 to 20.84 | nih.gov |

| Pyridazine Derivatives | Voltage-gated sodium channels | Significant Binding Affinity | Not Specified | jocpr.com |

| Pyridazine Derivatives | NMDA Receptor | Significant Binding Affinity | Not Specified | jocpr.com |

Note: This table presents data for structurally related compounds to illustrate the application of computational prediction, not for this compound itself.

Binding Mode Analysis and Interaction Thermodynamics

Understanding how a molecule like this compound interacts with a biological target is crucial for drug design. Molecular docking studies provide detailed insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The pyridazine ring itself is known for its ability to participate in hydrogen bonding through its nitrogen atoms. nih.gov

While specific binding mode analyses for this compound are not widely published, research on other pyridazine-containing molecules offers valuable precedents. For example, docking studies of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines against tubulin have revealed effective binding affinities, with calculated energies ranging from -7.5 to -8.0 kcal/mol. researchgate.net These studies often highlight specific amino acid residues involved in the binding, providing a roadmap for optimizing the ligand's structure to enhance affinity and selectivity. The analysis of interaction thermodynamics, often through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), further quantifies the binding free energy, offering a more refined prediction of binding affinity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and stability of a ligand-protein complex over time. researchgate.net By simulating the atomic motions of the system, MD can reveal how a molecule like this compound might adapt its shape upon binding to a target and how stable that interaction is. researchgate.net

Studies on pyridazine derivatives have employed MD simulations to confirm the stability of docked complexes. researchgate.netnih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding pose. For instance, MD simulations have been used to confirm the stability of complexes between pyridazine derivatives and receptors like the viral Mpro and ACE2. researchgate.net Such analyses are critical for validating the initial predictions from molecular docking and providing a more dynamic picture of the molecular recognition process.

In Silico Prediction of Biological Activity and Potential Targets

The broader biological potential of this compound can be explored through various in silico prediction tools. These approaches use computational models trained on large datasets of known drug-target interactions to predict the likely biological activities and potential protein targets of a novel compound. nih.gov This can help in identifying new therapeutic applications for existing molecules or in prioritizing compounds for further screening. nih.gov

The pyridazine nucleus is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov In silico predictions for new pyridazine derivatives often leverage these known activities. For example, some pyridazine derivatives have been computationally screened and subsequently found to exhibit potent anticancer activity. nih.gov These predictive models can analyze the structural features of this compound and compare them to those of known bioactive molecules to generate hypotheses about its potential therapeutic uses.

Cheminformatics Analysis for Structural Diversity and Novelty

Cheminformatics provides the tools to analyze large chemical libraries and assess the structural diversity and novelty of compounds like this compound. researchgate.net By representing molecules as numerical descriptors, cheminformatics methods can map chemical space and identify areas that are underexplored. researchgate.net This is crucial for designing diverse compound libraries for high-throughput screening and for ensuring that newly synthesized molecules are structurally novel. researchgate.net

Techniques such as principal component analysis (PCA) can be used to visualize the chemical space occupied by a library of pyridazine derivatives. researchgate.net This allows researchers to see how this compound compares to other known compounds and to assess its novelty. Furthermore, the analysis of molecular scaffolds and fingerprints can quantify the structural diversity of a set of compounds, guiding the design of new molecules with unique structural features and potentially novel biological activities. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on N 3 Methylbenzyl Pyridazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For N-(3-Methylbenzyl)pyridazin-3-amine, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The protons on the pyridazine (B1198779) ring would likely appear in the downfield aromatic region, with their chemical shifts and coupling patterns revealing their positions relative to the nitrogen atoms and the amine substituent. The protons of the benzyl (B1604629) group—both on the aromatic ring and the methylene (B1212753) (CH₂) bridge—would also produce characteristic signals. The methyl group (CH₃) on the benzyl ring would typically appear as a singlet in the upfield region.

Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment. The number of signals would confirm the total number of unique carbon atoms, and their chemical shifts would indicate whether they are part of an aromatic ring, a methylene group, or a methyl group. However, no specific chemical shift values (ppm) or coupling constants (Hz) for this compound have been found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. A high-resolution mass spectrometry (HRMS) analysis of this compound would provide its exact molecular weight, allowing for the confirmation of its elemental formula (C₁₂H₁₃N₃).

When subjected to ionization, the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely include the cleavage of the bond between the methylene group and the pyridazine ring, generating a stable tropylium-like cation (m/z 105) from the 3-methylbenzyl fragment or a pyridazin-3-amine radical cation. Other fragmentations could involve the loss of small molecules from the pyridazine ring. Analysis of these fragments is crucial for piecing together the molecular structure. Despite the theoretical predictability of these patterns, no published mass spectrum or detailed fragmentation analysis for this specific compound is available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a single, medium-to-weak band around 3350-3310 cm⁻¹. The presence of aromatic rings (both benzyl and pyridazine) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would also be present, likely in the 1335-1250 cm⁻¹ range for an aromatic amine. While these predictions are based on established correlation charts, a specific, experimentally obtained IR spectrum for this compound remains undocumented.

X-ray Crystallography for Absolute Structural Determination and Intermolecular Interactions

Furthermore, X-ray crystallography is invaluable for studying intermolecular interactions. For this compound, one could expect to observe hydrogen bonding between the N-H of the amine on one molecule and a nitrogen atom of the pyridazine ring on a neighboring molecule, potentially forming dimers or extended chains. Pi-pi stacking interactions between the aromatic rings might also play a role in the crystal packing. Without experimental data, any discussion of the crystal structure, including its space group and unit cell dimensions, is purely speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions within the aromatic pyridazine and benzyl rings. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are also likely to occur. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores. This data is essential for understanding the compound's optical properties, but no UV-Vis spectrum for this compound has been reported in the surveyed sources.

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in analytical chemistry. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be ideal for the analysis of this compound. These methods would not only separate the compound from a mixture with high resolution but also provide its mass spectrum simultaneously. This allows for positive identification and structural confirmation in a single analysis. While commercial vendors mention the availability of LC-MS data, the actual data is not publicly accessible.

Future Research Directions and Translational Perspectives for N 3 Methylbenzyl Pyridazin 3 Amine

Development of Novel Synthetic Strategies

The synthesis of N-(3-Methylbenzyl)pyridazin-3-amine can likely be achieved through established methods for creating substituted pyridazines. A common approach involves the reaction of a halogenated pyridazine (B1198779) with an appropriate amine. For instance, 3-chloropyridazine (B74176) could be reacted with 3-methylbenzylamine (B90883) in a nucleophilic aromatic substitution reaction to yield the target compound.

Future research could focus on optimizing this synthesis and exploring novel, more efficient synthetic routes. One potential strategy is the use of modern cross-coupling reactions, which could offer higher yields and greater functional group tolerance. Additionally, "skeletal editing" techniques that can transform pyridines into pyridazines could open up new avenues for synthesizing a diverse range of pyridazine derivatives, including this compound. nih.gov

Another promising avenue is the development of one-pot synthesis methods. For example, a multi-step reaction starting from simple precursors like a substituted acetophenone (B1666503) and glyoxalic acid, followed by cyclization and functionalization, could be explored to streamline the production of this compound and its analogs. nih.gov Such strategies would be crucial for generating a library of related compounds for extensive biological screening.

Potential Synthetic Routes:

| Starting Materials | Reaction Type | Key Reagents/Conditions | Potential Advantages |

| 3-Chloropyridazine and 3-Methylbenzylamine | Nucleophilic Aromatic Substitution | Base (e.g., K2CO3), Solvent (e.g., DMF) | Straightforward, well-established method |

| 3-Aminopyridazine (B1208633) and 3-Methylbenzaldehyde (B113406) | Reductive Amination | Reducing agent (e.g., NaBH(OAc)3) | Controlled formation of the secondary amine masterorganicchemistry.com |

| Pyridine (B92270) precursor | Skeletal Editing | Photoinitiated rearrangement of N-amino-2-azidopyridinium cations | Access to a wider range of substituted pyridazines nih.gov |

| Substituted Acetophenone and Glyoxalic Acid | One-pot multi-step reaction | Hydrazine (B178648) hydrate (B1144303), ethyl chloroacetate | Efficient for generating a library of derivatives nih.gov |

Broadening the Scope of Biological Activity Evaluation

The pyridazine scaffold is present in a multitude of compounds with a broad spectrum of biological activities. ignited.in These include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. ignited.inmdpi.comresearchgate.netnih.gov Therefore, a key future direction for this compound is a comprehensive biological evaluation against a wide range of targets.

Initial screenings should encompass a diverse set of assays to identify any potential therapeutic applications. For example, its anticancer potential could be assessed against a panel of human cancer cell lines. acs.org Its antimicrobial activity could be tested against various strains of bacteria and fungi. ignited.inmdpi.com Furthermore, given that some pyridazine derivatives exhibit cardiovascular effects, its activity on relevant targets such as vasodilation could be investigated. nih.govresearchgate.net

Reported Biological Activities of Pyridazine Derivatives:

| Activity | Example Pyridazine Derivative(s) | Potential Therapeutic Area |

| Anticancer | 3,6-disubstituted pyridazine derivatives | Oncology acs.org |

| Antimicrobial | Pyrazolo-pyridazine derivatives | Infectious Diseases ignited.inmdpi.com |

| Anti-inflammatory | Pyridazinone derivatives | Inflammatory Disorders nih.gov |

| Vasodilator | Pyridazin-3-one derivatives | Cardiovascular Diseases nih.govresearchgate.net |

| Aphicidal | [6-(3-pyridyl)pyridazin-3-yl]amides | Agriculture nih.gov |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Should initial screenings reveal significant biological activity, the next critical step would be to elucidate the mechanism of action of this compound at the molecular and cellular levels. This would involve identifying the specific protein target or cellular pathway through which the compound exerts its effects.

A variety of techniques can be employed for this purpose. For instance, if the compound shows anticancer activity, studies could be conducted to determine if it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways known to be dysregulated in cancer, such as the JNK1 pathway. acs.org Affinity chromatography and other target identification methods could be used to isolate and identify the direct binding partners of the compound. Subsequent validation through techniques like surface plasmon resonance or isothermal titration calorimetry would confirm the interaction and provide quantitative binding data.

Refined SAR and Lead Optimization Approaches

A systematic Structure-Activity Relationship (SAR) study is essential for optimizing the potency and selectivity of this compound. This would involve synthesizing and testing a series of analogs with modifications at various positions of the molecule.

Key areas for modification include:

The Pyridazine Ring: Introducing different substituents on the pyridazine ring could modulate the electronic properties and binding interactions of the molecule.

The Benzyl (B1604629) Group: The methyl group on the benzyl ring could be moved to other positions (ortho or para) or replaced with other functional groups (e.g., halogens, methoxy (B1213986) groups) to explore the effect of steric and electronic changes on activity.

The Amine Linker: The secondary amine could be modified, for instance, by N-alkylation or by incorporating it into a cyclic structure, to alter the compound's conformational flexibility and hydrogen bonding capacity.

The insights gained from these SAR studies would guide the design of more potent and selective lead compounds with improved pharmacokinetic properties. nih.gov

Proposed Modifications for SAR Studies:

| Modification Site | Proposed Changes | Rationale |

| Pyridazine Ring | Introduction of chloro, methoxy, or other small groups | To alter electronic properties and explore new binding interactions. |

| Benzyl Group | Isomeric substitution (ortho, para), replacement of methyl with other groups (e.g., F, Cl, OCH3) | To probe the steric and electronic requirements for optimal activity. |

| Amine Linker | N-methylation, incorporation into a piperazine (B1678402) or morpholine (B109124) ring | To modify basicity, lipophilicity, and conformational flexibility. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The development of this compound and its analogs can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML) approaches. nih.govijirt.orgmdpi.com These computational tools can be employed at various stages of the drug discovery process.

Predictive Modeling: AI/ML models can be trained on existing data for pyridazine derivatives to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like properties. nih.gov

Virtual Screening: High-throughput virtual screening of large compound libraries against potential biological targets can be performed using AI-powered docking simulations to identify novel hits with high binding affinities. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel pyridazine-based scaffolds with enhanced activity and selectivity. nih.gov

PK Parameter Prediction: Multimodal deep learning frameworks can be developed to predict human oral pharmacokinetic parameters, saving time and resources during drug development. acs.org

Exploration of Chemical Probe Applications

If this compound or one of its optimized analogs exhibits high potency and selectivity for a specific biological target, it could be developed into a chemical probe. Chemical probes are small molecules that can be used to study the function of proteins and biological pathways in living systems.

The development of a chemical probe would involve further optimization of the compound to ensure it meets the stringent criteria for such a tool, including high potency in cellular assays, well-understood mechanism of action, and the availability of a structurally similar inactive control compound. Such a probe could be invaluable for basic research, helping to dissect complex biological processes and validate new drug targets.

Q & A

Q. What are the recommended synthetic routes for n-(3-Methylbenzyl)pyridazin-3-amine?

The synthesis typically involves multi-step condensation reactions. For example, analogous pyridazin-3-amine derivatives are synthesized by reacting substituted benzyl halides with pyridazin-3-amine precursors under basic conditions. Key steps include nucleophilic substitution and purification via column chromatography. Reaction optimization may require temperature control (e.g., 35°C for 48 hours) and catalysts such as copper(I) bromide, as seen in related pyridazine syntheses .

Q. How can the solubility of this compound in organic solvents be experimentally determined?

Solubility is measured gravimetrically by saturating solvents (e.g., methanol, ethyl acetate) at controlled temperatures (288.05–333.35 K). Data correlation uses models like the Apelblat equation or λh equation, which account for non-ideal solution behavior. Differential scanning calorimetry (DSC) determines fusion enthalpy and melting points, critical for validating solubility trends .

Q. What safety protocols are essential for handling pyridazin-3-amine derivatives?

Key precautions include:

- Using fume hoods to avoid inhalation of粉尘/烟雾.

- Wearing nitrile gloves and lab coats to prevent skin contact.

- Storing compounds in干燥, ventilated containers away from moisture and light. Emergency response: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield improvement strategies include:

- Catalyst screening : Copper(I) bromide enhances coupling efficiency in aryl-amine bond formation .

- Solvent selection : Polar aprotic solvents like DMSO improve reagent solubility.

- Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) minimizes by-products .

- Reaction monitoring : TLC or HPLC-MS tracks intermediate formation to adjust reaction times.

Q. What structural characterization techniques resolve ambiguities in pyridazin-3-amine derivatives?

- NMR spectroscopy : and NMR identify substituent positions and confirm benzyl group attachment (e.g., δ 8.87 ppm for pyridine protons) .

- HRMS : Validates molecular weight (e.g., m/z 215 [M+H]) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns, as demonstrated for N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine .

Q. How do structural modifications influence the pharmacological activity of this compound?

- Substituent effects : Fluorine or methyl groups at the 3-position of the benzyl ring enhance bioactivity by modulating electron density and steric bulk. For example, 6-(4-Fluorophenyl)pyridazin-3-amine shows antiplatelet effects due to improved target binding .

- SAR studies : Compare IC values in enzyme inhibition assays (e.g., COX-2) to identify critical functional groups .

Q. How should researchers address contradictions in reported biological data for pyridazin-3-amine derivatives?

- Model validation : Replicate assays across in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent thrombosis models) systems to confirm activity .

- Data normalization : Control for batch-to-batch compound purity variations using HPLC.

- Meta-analysis : Cross-reference structural analogs (e.g., N-cyclopropyl-3-methyl-1H-pyrazol-4-amine) to identify trends in activity-stability trade-offs .

Methodological Considerations

- Experimental design : Use factorial design (e.g., varying temperature, solvent ratio) to optimize synthesis and solubility studies .

- Data analysis : Apply Wilson model parameters to calculate activity coefficients and dissolution thermodynamics for solubility data interpretation .

- Contradiction resolution : Employ molecular docking simulations to reconcile discrepancies between in silico predictions and empirical bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.